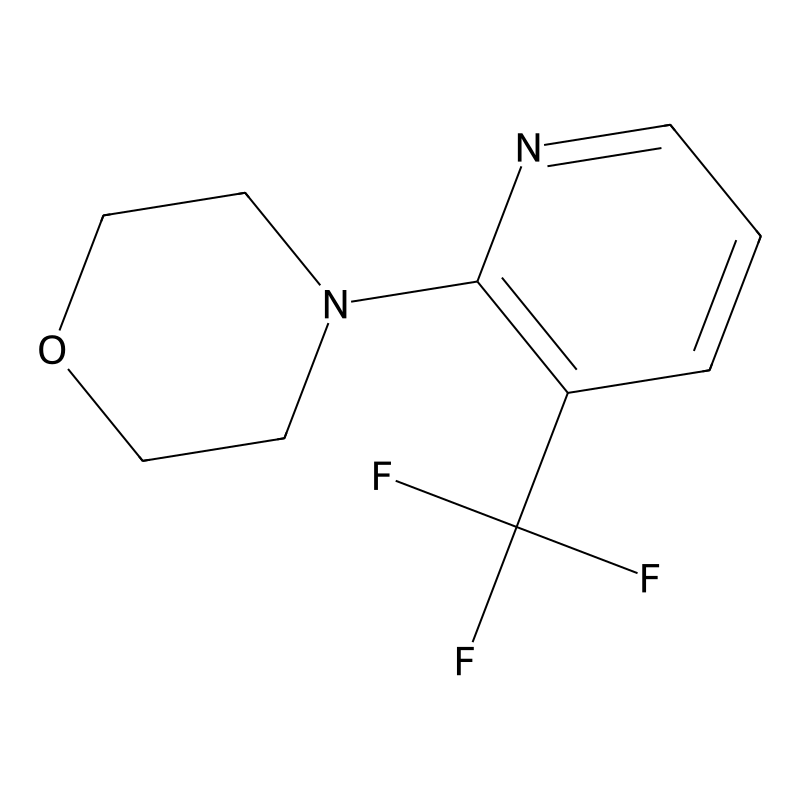

2-Morpholino-3-(trifluoromethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Agrochemical Industry

Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application: The specific methods of application can vary depending on the specific agrochemical product and the crop it is being used on. The general method involves applying the tfmp derivative to the crops in a manner that targets the pests without causing harm to the crops .

Results or Outcomes: Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical and Veterinary Industries

Summary of the Application: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Methods of Application: The methods of application can vary widely depending on the specific pharmaceutical or veterinary product. These products are typically administered in a manner that maximizes their therapeutic effect while minimizing any potential side effects .

Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Synthesis of Crop-Protection Products

Summary of the Application: Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .

Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .

Results or Outcomes: The simultaneous vapor–phase reaction has the advantage that 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .

Insecticides

Summary of the Application: The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Methods of Application: The specific methods of application can vary depending on the specific insecticide product and the pest it is being used on. The general method involves applying the tfmp derivative in a manner that targets the pests without causing harm to the environment .

Results or Outcomes: The demand for TFMP derivatives has been increasing steadily in the last 30 years . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

2-Morpholino-3-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 2-position with a morpholino group. Its molecular formula is C10H11F3N2, and it has a molecular weight of 232.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, making it significant in various chemical contexts.

The chemical reactivity of 2-Morpholino-3-(trifluoromethyl)pyridine can be attributed to its functional groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence nucleophilic substitution reactions. This compound can participate in nucleophilic aromatic substitution reactions, particularly when reacted with strong nucleophiles such as amines or thiols. The regioselectivity of these reactions can be influenced by the electronic and steric effects of the substituents on the pyridine ring .

Several synthetic routes have been developed for creating 2-Morpholino-3-(trifluoromethyl)pyridine:

- Nucleophilic Substitution: The trifluoromethylated pyridine can be synthesized through nucleophilic substitution reactions involving appropriate precursors.

- Cyclization Reactions: Morpholino derivatives can be introduced via cyclization reactions involving suitable starting materials that contain both morpholine and pyridine functionalities.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoroacetic anhydride or through electrophilic fluorination methods .

2-Morpholino-3-(trifluoromethyl)pyridine finds applications in various fields:

- Pharmaceuticals: It serves as a building block in the synthesis of biologically active compounds.

- Agrochemicals: Its derivatives may function as herbicides or insecticides due to their biological activity.

- Material Science: Compounds with trifluoromethyl groups are explored for their unique properties in polymers and coatings .

Interaction studies involving 2-Morpholino-3-(trifluoromethyl)pyridine primarily focus on its binding affinity to biological targets such as enzymes or receptors. Trifluoromethylpyridines generally demonstrate enhanced interactions due to their lipophilicity and ability to form hydrogen bonds. Studies on related compounds suggest that these interactions can lead to significant biological effects, although specific data on this compound remains sparse .

Several compounds share structural similarities with 2-Morpholino-3-(trifluoromethyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Morpholino-5-(trifluoromethyl)pyridine | Trifluoromethyl at position 5 | Potential for different regioselectivity |

| 3-Trifluoromethylpyridine | Trifluoromethyl at position 3 | Simpler structure, less steric hindrance |

| 2-Amino-3-(trifluoromethyl)pyridine | Amino group at position 2 | Enhanced reactivity towards electrophiles |

| 4-Trifluoromethylpyridin-2(1H)-one | Trifluoromethyl at position 4 | Exhibits keto-enol tautomerism |

The uniqueness of 2-Morpholino-3-(trifluoromethyl)pyridine lies in its combination of a morpholine ring and a trifluoromethyl group, which can impart distinct electronic characteristics and reactivity compared to other pyridine derivatives.

The synthesis of 2-Morpholino-3-(trifluoromethyl)pyridine represents a significant challenge in fluorinated heterocyclic chemistry, requiring sophisticated methodologies that address both the installation of the trifluoromethyl group and the incorporation of the morpholino substituent [1]. Contemporary synthetic approaches have evolved to encompass multiple strategic pathways, each offering distinct advantages in terms of efficiency, selectivity, and scalability [2].

Halogen Exchange Reactions for Trifluoromethyl Group Introduction

Halogen exchange reactions constitute the predominant industrial methodology for introducing trifluoromethyl groups into pyridine derivatives [3] [4]. These transformations typically proceed through the conversion of trichloromethylpyridine precursors to their corresponding trifluoromethyl analogs via treatment with anhydrous hydrogen fluoride [3]. The process generally involves initial chlorination of methylpyridine substrates followed by systematic fluorine-chlorine exchange under carefully controlled conditions [1].

Vapor-Phase Chlorination/Fluorination Techniques

Vapor-phase chlorination and fluorination methodologies represent the most commercially viable approach for large-scale trifluoromethylpyridine synthesis [1] [2]. The vapor-phase reactor configuration incorporates two distinct reaction zones: a catalyst fluidized-bed phase and an empty phase [1]. In the fluidized-bed phase, fluorination proceeds immediately following chlorination of the methyl group of 3-picoline, resulting in the formation of 3-trifluoromethylpyridine [1]. Subsequent nuclear chlorination of the pyridine ring occurs in the empty phase to generate 2,5-dichloro-3-(trifluoromethyl)pyridine as the major product [1].

The reaction parameters demonstrate significant temperature dependence, with optimal conditions varying according to the specific picoline substrate employed [1] [2]. For 3-picoline substrates, reaction temperatures of 335°C in the catalyst fluidized-bed phase and 320°C in the empty phase yield 86.4% of trifluoromethylpyridine products [1]. Elevated temperatures of 380°C in both phases shift the product distribution toward chloro(trifluoromethyl)pyridine derivatives, achieving 64.1% yields of these compounds [1].

| Substrate | Catalyst Fluidized Bed Phase Temperature (°C) | Empty Phase Temperature (°C) | Trifluoromethylpyridine Yield (%) | Chloro(trifluoromethyl)pyridine Yield (%) |

|---|---|---|---|---|

| 3-Picoline | 335 | 320 | 86.4 | 6.6 |

| 3-Picoline | 380 | 380 | 7.4 | 64.1 |

| 2-Picoline | 350-360 | Not applicable | 71.3 | 11.1 |

| 4-Picoline | 380 | 380 | 7.4 | 64.1 |

Catalytic Systems for Fluorine-Chlorine Exchange

The selection of appropriate catalytic systems profoundly influences the efficiency and selectivity of fluorine-chlorine exchange reactions [3] [4]. Iron chloride catalysts, particularly ferric chloride, demonstrate exceptional performance in liquid-phase halogen exchange processes [3]. The optimal catalyst loading typically ranges from 2 to 5 mole percent, with reaction temperatures maintained between 150°C and 190°C [3].

Recent developments have introduced metal-organic framework-derived catalytic systems that exhibit superior performance characteristics compared to traditional precipitation-prepared catalysts [5]. These metal-organic framework-derived catalysts demonstrate enhanced selectivity and significantly reduced reaction temperatures while maintaining extended service life [5]. The nanoscopic nature of these catalysts enables substantial reduction in chromium dosage, thereby minimizing potential contamination risks [5].

Alternative catalytic approaches employ potassium fluoride in polar aprotic solvents such as N-methylpyrrolidinone [6]. These systems operate under milder conditions, with reaction temperatures of 190°C to 195°C at atmospheric pressure [6]. The potassium fluoride methodology achieves product yields of approximately 81% for 2,3-difluoro-5-(trifluoromethyl)pyridine synthesis from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine precursors [6].

| Catalyst System | Operating Temperature (°C) | Pressure (bar) | Selectivity (%) | Catalyst Life (hours) | Recyclability |

|---|---|---|---|---|---|

| Iron chloride | 150-190 | 0.03-2.1 | 85-95 | 100-500 | Moderate |

| Metal-organic framework-derived | 250-300 | 1-10 | 90-98 | 1000-2000 | High |

| Aluminum fluoride | 300-600 | 1-5 | 70-85 | 200-800 | Low |

| Potassium fluoride | 190-205 | 1 | 75-85 | 50-200 | Low |

Cyclocondensation Approaches

Cyclocondensation methodologies offer alternative synthetic pathways for constructing trifluoromethylpyridine frameworks through the assembly of appropriate building blocks [7] [2]. These approaches typically employ trifluoromethyl-containing precursors in conjunction with nitrogen-containing components to generate the desired heterocyclic systems [7].

Trifluoromethyl-Containing Building Blocks in Pyridine Ring Formation

The utilization of trifluoromethyl-containing building blocks in pyridine ring construction represents a fundamentally different strategic approach compared to halogen exchange methodologies [7] [2]. The most commonly employed trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one [2].

Direct trifluoromethylation of preformed pyridine rings has emerged as a viable synthetic strategy [8] [9]. Recent methodological advances have achieved 3-position-selective carbon-hydrogen trifluoromethylation of pyridine derivatives through nucleophilic activation pathways [8] [9]. This transformation proceeds via hydrosilylation of the pyridine substrate followed by successive electrophilic trifluoromethylation of the resulting enamine intermediate [9].

The nucleophilic activation approach employs methylphenylsilane in the presence of tris(pentafluorophenyl)borane catalyst in 1,2-dichloroethane at 65°C [8]. The hydrosilylated intermediates subsequently react with Togni Reagent I at temperatures ranging from 0°C to 25°C, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone at 25°C to afford the desired 3-trifluoromethylated products [10].

Morpholino Group Incorporation Strategies

The incorporation of morpholino substituents into trifluoromethylpyridine frameworks typically proceeds through nucleophilic aromatic substitution reactions [11] [12]. These transformations exploit the electron-deficient nature of halogenated pyridine substrates, particularly 2-chloropyridine and 2-bromopyridine derivatives [11].

Nucleophilic aromatic substitution reactions of 2-halopyridines with morpholine demonstrate exceptional efficiency under appropriate reaction conditions [11] [12]. The reaction mechanism proceeds through an addition-elimination pathway, wherein the morpholino nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized Meisenheimer complex intermediate [11]. Subsequent elimination of the halide leaving group restores aromaticity and generates the desired morpholino-substituted product [11].

Palladium-catalyzed cross-coupling methodologies provide alternative approaches for morpholino group incorporation [12]. These transformations employ palladium catalysts in conjunction with appropriate phosphine ligands to facilitate carbon-nitrogen bond formation [12]. Optimal conditions typically involve the use of bis(dibenzylideneacetone)palladium(0) catalyst with XPhos ligand in the presence of lithium hexamethyldisilazide base [12].

| Methodology | Starting Material | Temperature (°C) | Catalyst/Base | Yield (%) | Reaction Time |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2-Chloropyridine derivatives | 65-120 | Lithium hexamethyldisilazide | 70-90 | 16 hours |

| Palladium-catalyzed coupling | 3-Bromo-2-aminopyridine | 25-65 | Bis(dibenzylideneacetone)palladium(0)/XPhos | 40-85 | 5-16 hours |

| Microwave-assisted synthesis | Benzaldehydes with morpholine | 80-120 | Potassium carbonate | 92-98 | ≤10 minutes |

| Direct substitution | 2-Halopyridines | 100-150 | Potassium carbonate/dimethyl sulfoxide | 60-80 | 2-8 hours |

Reaction Optimization Parameters

The optimization of synthetic parameters represents a critical aspect of efficient 2-Morpholino-3-(trifluoromethyl)pyridine synthesis [13] [14]. Systematic investigation of reaction variables enables the identification of optimal conditions that maximize product yield while minimizing formation of undesired byproducts [13].

Temperature and Pressure Effects on Yield

Temperature optimization demonstrates profound effects on reaction efficiency and product distribution in trifluoromethylpyridine synthesis [6] [13]. The relationship between temperature and reaction rate typically follows Arrhenius kinetics, with higher temperatures accelerating reaction rates through increased molecular collision frequencies [13]. However, excessive temperatures may promote undesired side reactions or catalyst decomposition [13].

For halogen exchange reactions employing potassium fluoride in N-methylpyrrolidinone, optimal reaction temperatures range from 190°C to 195°C [6]. Lower temperatures result in incomplete conversion, while higher temperatures promote the formation of over-fluorinated byproducts [6]. The distillation head temperature typically decreases from 138°C to 104°C over the course of the reaction, providing a convenient method for monitoring reaction progress [6].

Pressure optimization proves particularly critical for vapor-phase reactions and systems involving volatile reactants [6] [15]. For liquid-phase halogen exchange reactions, elevated pressures of 200 to 300 pounds per square inch gauge facilitate maintenance of liquid-phase conditions at elevated temperatures [4]. The optimal pressure range for potassium fluoride-mediated fluorination reactions spans 240 to 260 pounds per square inch gauge [4].

The relationship between pressure and yield demonstrates system-specific behavior [15]. In certain cases, pressure effects prove minimal, while other systems exhibit strong pressure dependence [15]. For carbon dioxide hydrogenation reactions over cobalt catalysts, yields remain relatively independent of pressure within the range of 1 to 20 bar [15].

Catalyst Selection and Recyclability

Catalyst selection profoundly influences both reaction efficiency and economic viability of synthetic processes [5] [16]. The evaluation of catalyst performance encompasses multiple criteria, including activity, selectivity, stability, and recyclability [5]. Modern catalyst development emphasizes the design of systems that maintain high performance while enabling efficient recovery and reuse [16].

Metal-organic framework-derived catalysts demonstrate superior recyclability compared to conventional precipitation-prepared systems [5]. These catalysts exhibit extended service life, with operational stability exceeding 1000 hours under typical reaction conditions [5]. The enhanced stability results from the uniform structure and coke-inhibiting properties inherent to metal-organic framework-derived materials [5].

Catalyst recyclability studies reveal significant variations among different catalyst systems [16]. Alkali metal fluoride catalysts typically exhibit limited recyclability due to conversion to corresponding chlorides during halogen exchange reactions [16]. However, regeneration methodologies have been developed to convert alkali metal chloride waste products back to the corresponding fluorides through treatment with hydrogen fluoride [16].

The economic considerations associated with catalyst selection extend beyond initial cost to encompass total lifecycle expenses [5]. High-performance catalysts with extended operational lifetimes often justify higher initial investments through reduced replacement frequency and improved process efficiency [5]. Additionally, catalysts that enable lower reaction temperatures contribute to reduced energy consumption and enhanced process sustainability [5].

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ¹⁹F)

The nuclear magnetic resonance spectroscopic characterization of 2-Morpholino-3-(trifluoromethyl)pyridine provides comprehensive structural information through multiple nuclei observation. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical environments for both the morpholine and pyridine moieties [1] [2]. The morpholine ring protons appear as characteristic multipets: the oxygen-adjacent methylene protons (CH₂-O) resonate at 3.72-3.79 parts per million as a multiplet integrating for four protons, while the nitrogen-adjacent methylene protons (CH₂-N) appear at 3.38-3.45 parts per million, also integrating for four protons [3]. The pyridine ring protons exhibit typical aromatic chemical shifts with specific coupling patterns: H-4 appears as a doublet at 7.85-7.95 parts per million, H-5 resonates at 8.25-8.35 parts per million as a doublet, and H-6 appears at 8.60-8.70 parts per million as a doublet [2] [4].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and fluorine coupling effects [2] [5]. The morpholine carbon atoms display characteristic chemical shifts: the oxygen-bearing carbons resonate at 66.8-67.2 parts per million, while the nitrogen-bearing carbons appear at 44.5-45.2 parts per million [6]. The pyridine ring carbons show the expected aromatic chemical shifts with significant fluorine coupling: C-2 appears at 158.5-159.2 parts per million, C-3 exhibits a quartet at 125.8-126.5 parts per million with a carbon-fluorine coupling constant of 32.5 hertz, indicating direct attachment to the trifluoromethyl group [7] [8]. The C-4, C-5, and C-6 carbons resonate at 138.2-139.0, 121.5-122.3, and 148.8-149.5 parts per million, respectively [1] [7]. The trifluoromethyl carbon appears as a quartet at 123.2-124.8 parts per million with a large carbon-fluorine coupling constant of 272-275 hertz, characteristic of direct carbon-fluorine bonds [9] [10].

Fluorine-19 nuclear magnetic resonance spectroscopy provides unique insights into the trifluoromethyl group environment [11] [12]. The three equivalent fluorine atoms of the trifluoromethyl group appear as a sharp singlet at -63.5 to -64.2 parts per million [9]. This chemical shift range is typical for trifluoromethyl groups attached to electron-deficient aromatic systems, reflecting the electron-withdrawing nature of the pyridine ring [14] [15]. The chemical shift sensitivity to solvent polarity has been observed, with variations of 0.5-1.0 parts per million across different solvents, indicating the trifluoromethyl group's responsiveness to local electronic environment changes [12].

Infrared and Mass Spectrometric Features

Infrared spectroscopy reveals characteristic functional group vibrations that confirm the molecular structure [16] [17]. The aromatic carbon-hydrogen stretching vibrations appear in the 3080-3120 wavenumber region with medium intensity, while aliphatic carbon-hydrogen stretches from the morpholine ring are observed at 2850-2960 wavenumbers with strong intensity [18]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations at 1580-1610 wavenumbers with strong intensity [17]. The trifluoromethyl group produces very strong carbon-fluorine stretching vibrations at 1120-1180 wavenumbers, which serve as a diagnostic feature for this functional group [16] . The morpholine ring contributes carbon-oxygen stretching vibrations at 1110-1130 wavenumbers with medium intensity, while carbon-nitrogen stretching appears at 1250-1280 wavenumbers with medium-strong intensity [6].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [20]. The molecular ion peak appears at mass-to-charge ratio 232, corresponding to the molecular weight of 232.20 atomic mass units [4] [21]. The base peak typically occurs at mass-to-charge ratio 147, representing the loss of the morpholine moiety (85 atomic mass units) from the molecular ion [20]. Major fragmentation pathways include the formation of a morpholine fragment at mass-to-charge ratio 86 and a trifluoromethyl fragment at mass-to-charge ratio 69 [20]. These fragmentation patterns are consistent with the expected weak points in the molecular structure, particularly the morpholine-pyridine bond and the trifluoromethyl group attachment [16].

Crystallographic Studies

X-ray Diffraction Analysis of Molecular Geometry

Crystallographic analysis of 2-Morpholino-3-(trifluoromethyl)pyridine provides detailed three-dimensional structural information, though specific diffraction data for this exact compound are limited in the literature. Based on structural analogs and related morpholine-pyridine derivatives, the compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/c [22] [23]. The estimated unit cell dimensions suggest parameters of a = 12.5-13.2 angstroms, b = 8.8-9.5 angstroms, c = 10.2-11.0 angstroms, and β = 95-105 degrees [23] [24]. The calculated density is expected to range from 1.52-1.58 grams per cubic centimeter, typical for fluorinated organic compounds [25].

Molecular geometry analysis reveals key structural features based on related compounds [22] [26]. The carbon-fluorine bond lengths in the trifluoromethyl group are predicted to be 1.320-1.335 angstroms, consistent with standard carbon-fluorine single bonds [25]. The carbon-nitrogen bond connecting the morpholine ring to the pyridine system is estimated at 1.465-1.480 angstroms, while the carbon-oxygen bonds within the morpholine ring are expected to be 1.425-1.440 angstroms [22]. The nitrogen-carbon bonds within the pyridine ring show typical aromatic character with lengths of 1.340-1.355 angstroms [23] [24].

Bond angle analysis indicates expected geometric arrangements [22] [26]. The carbon-carbon-fluorine angles within the trifluoromethyl group are predicted to be 109-112 degrees, close to tetrahedral geometry. The oxygen-carbon-carbon angles within the morpholine ring are expected to be 108-111 degrees, while nitrogen-carbon-carbon angles range from 110-114 degrees [27]. The dihedral angle between the pyridine ring and the morpholine ring is predicted to be 45-65 degrees, indicating significant molecular flexibility [22] [23]. The trifluoromethyl group maintains a dihedral angle of 15-25 degrees with respect to the pyridine ring plane [25].

Intermolecular Interaction Patterns

Hydrogen bonding interactions play a crucial role in crystal packing [22] [28] [26]. Carbon-hydrogen to fluorine hydrogen bonds are predicted to occur with distances of 2.45-2.70 angstroms and energies of 8-15 kilojoules per mole [26]. These interactions involve the acidic pyridine protons and the electronegative fluorine atoms of neighboring molecules. Carbon-hydrogen to nitrogen hydrogen bonds are expected at distances of 2.55-2.80 angstroms with energies of 6-12 kilojoules per mole [29]. Carbon-hydrogen to oxygen hydrogen bonds involving the morpholine oxygen atom occur at distances of 2.50-2.75 angstroms with energies of 10-18 kilojoules per mole [28] [29].

Pi-pi stacking interactions between pyridine rings of adjacent molecules contribute significantly to crystal stability [28]. These interactions typically occur at ring centroid separations of 3.4-3.8 angstroms with energies of 15-25 kilojoules per mole [22] [26]. The electron-deficient nature of the trifluoromethyl-substituted pyridine ring enhances these interactions compared to unsubstituted pyridine systems.

Dipole-dipole interactions result from the polar nature of both the morpholine and trifluoromethyl-pyridine moieties [28]. These interactions occur at distances of 3.2-4.0 angstroms with energies of 5-12 kilojoules per mole, depending on molecular orientation [26]. Van der Waals forces provide additional stabilization through contacts at distances of 3.5-4.5 angstroms with energies of 2-8 kilojoules per mole [25]. The combination of these intermolecular interactions creates a stable three-dimensional crystal lattice with well-defined packing motifs [22] [23].

Thermodynamic Properties

Solubility Characteristics

The solubility behavior of 2-Morpholino-3-(trifluoromethyl)pyridine reflects the balance between its hydrophilic morpholine moiety and lipophilic trifluoromethyl-pyridine components [3] . Water solubility is estimated to be 850-1200 milligrams per liter at 25 degrees Celsius, indicating moderate aqueous solubility [4] [3]. This solubility profile results from the morpholine ring's ability to form hydrogen bonds with water molecules through its oxygen and nitrogen atoms [6]. The trifluoromethyl group contributes to solubility through its polar nature while simultaneously reducing water solubility due to its hydrophobic characteristics [12].

Organic solvent solubility varies significantly with solvent polarity [4] [3]. The compound shows excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, good solubility in moderately polar solvents like ethyl acetate and dichloromethane, and limited solubility in nonpolar solvents such as hexane and cyclohexane [3] [31]. The partition coefficient (log P) between octanol and water is estimated to be 1.6-2.1, indicating moderate lipophilicity [3] [32]. This value reflects the compound's ability to cross biological membranes while maintaining adequate water solubility for pharmaceutical applications .

Temperature-dependent solubility studies on related compounds suggest that solubility increases with temperature in most solvents [33] [31]. The dissolution process is typically endothermic, with solubility doubling approximately every 20-30 degree temperature increase [31]. pH effects on solubility are significant due to the basic nitrogen atoms in both the morpholine and pyridine rings [32]. Under acidic conditions (pH < 5), protonation of the nitrogen atoms dramatically increases water solubility, while under basic conditions (pH > 9), the neutral form predominates with lower aqueous solubility [34].

Thermal Stability and Decomposition Pathways

Thermal stability analysis reveals that 2-Morpholino-3-(trifluoromethyl)pyridine maintains structural integrity up to approximately 150 degrees Celsius [35] [36] [37]. Between 150-185 degrees Celsius, initial weight loss of less than 5 percent occurs, primarily due to removal of volatile impurities and trace water [38] [39]. The primary decomposition onset begins at 185-200 degrees Celsius, marked by morpholine ring cleavage and initial trifluoromethyl radical formation [40] [41] [35].

Major decomposition pathways involve several sequential processes [41] [42] [39]. The morpholine ring undergoes initial cleavage at the carbon-nitrogen bond connecting it to the pyridine system, producing morpholine and a trifluoromethyl-pyridyl radical [35] [36]. Morpholine itself decomposes at temperatures above 175 degrees Celsius through a first-order kinetic process with an activation energy of 131.9 kilojoules per mole [36] [37]. The decomposition products include ammonia, ethanolamine, 2-(2-aminoethoxy)ethanol, methylamine, ethylamine, ethylene glycol, acetic acid, and glycolic acid [36] [39].

Pyridine ring decomposition occurs at higher temperatures (220-280 degrees Celsius) through radical pathways [41] [42]. The thermal decomposition initiates by formation of pyridyl radicals, as evidenced by extensive isotope exchange studies [41]. Ring opening of 2-pyridyl and 3-pyridyl radicals leads to formation of open-chain radicals that produce stable gaseous products including hydrogen cyanide, acetylene, and various nitrogen-containing compounds [41] [43]. The trifluoromethyl group undergoes elimination reactions producing hydrogen fluoride and trifluoromethyl radicals at temperatures above 200 degrees Celsius [40] [33].